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3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine

Cat. No.: B11764657
M. Wt: 148.13 g/mol
InChI Key: HMAPVZUIRLIOLU-UHFFFAOYSA-N
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Description

Overview of 1,2,4,5-Tetrazine (B1199680) Core Systems in Contemporary Chemical Research

Historical Development and Significance of 1,2,4,5-Tetrazines

The first synthesis of the 1,2,4,5-tetrazine ring system dates back to the late 19th century. A foundational and historically significant method for preparing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner reaction. mdpi.com This transformation typically involves the reaction of iminoesters with hydrazine (B178648) to form an amidrazone, which then undergoes cyclization to yield a dihydro-1,2,4,5-tetrazine intermediate. mdpi.com A subsequent oxidation step is required to produce the final aromatic tetrazine. mdpi.com

Over the decades, numerous synthetic methodologies have been developed, utilizing a range of starting materials such as formamidinium acetate (B1210297), nitriles, guanidine (B92328) hydrochloride, and thiocarbohydrazide. mdpi.com The significance of 1,2,4,5-tetrazines has grown immensely with the advent of "click chemistry." Their exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions has established them as premier tools in bioorthogonal chemistry for applications like cellular labeling and imaging. researchgate.netmdpi.com

Distinctive Features of the 1,2,4,5-Tetrazine Ring in Organic Chemistry

The 1,2,4,5-tetrazine ring possesses a unique combination of structural and electronic features that dictate its chemical behavior.

Electronic Properties : The presence of four highly electronegative nitrogen atoms renders the 1,2,4,5-tetrazine ring exceptionally electron-deficient. rsc.orgresearchgate.net This results in a very low-lying lowest unoccupied molecular orbital (LUMO), making the ring an excellent electron acceptor and facilitating the formation of stable radical anions. researchgate.netresearchgate.net This electron-deficient nature is the primary driver for its reactivity in IEDDA reactions. researchgate.net

Structure and Stability : X-ray structural analysis confirms that the 1,2,4,5-tetrazine molecule has a planar structure. mdpi.com Among the three possible tetrazine isomers, the 1,2,4,5-isomer is the most stable and easiest to synthesize. sciengine.comresearchgate.net Many compounds featuring this scaffold are noted for their high thermal stability. mdpi.com

Physical Characteristics : Most 1,2,4,5-tetrazine compounds are distinguished by their intense colors, typically in shades of red and violet. mdpi.com This is a result of weak, forbidden n→π* electronic transitions in the visible region of the electromagnetic spectrum, a phenomenon also linked to the fluorescent properties observed in some derivatives. mdpi.com

Reactivity : The most prominent feature of 1,2,4,5-tetrazines is their role as highly reactive dienes in IEDDA cycloaddition reactions with electron-rich or strained dienophiles (e.g., alkenes, alkynes). researchgate.netnih.gov The rate of these reactions can be tuned by altering the electronic properties of the substituents on the tetrazine ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. researchgate.net

Key Properties of the 1,2,4,5-Tetrazine Ring System
PropertyDescriptionReference
StructureSix-membered, planar, aromatic heterocycle with four nitrogen atoms. mdpi.com
Electronic NatureHighly electron-deficient due to four electronegative nitrogen atoms; low-lying LUMO. rsc.orgresearchgate.net
Key ReactivityFunctions as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov
Physical AppearanceCompounds are often intensely colored (red, violet). mdpi.com
StabilityThe most stable of the tetrazine isomers; derivatives often show high thermal stability. mdpi.comresearchgate.net

Introduction to Imidazole (B134444) Derivatives in Advanced Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a ubiquitous scaffold in nature and synthetic chemistry, recognized for its versatility and profound impact on medicinal chemistry.

Structural and Electronic Characteristics of Imidazole Moieties

Imidazole was first synthesized by Heinrich Debus in 1858. nih.govijsrtjournal.com Its structure is a five-membered, planar aromatic ring that adheres to Hückel's rule. The two nitrogen atoms impart a unique set of properties. One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic π-system, while the other is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring. This configuration leads to several key characteristics:

Polarity and Solubility : Imidazole is a highly polar molecule with a significant dipole moment, which contributes to its high water solubility. ijsrtjournal.com

Amphoteric Nature : The ring system is amphoteric, meaning it can act as both a weak acid (the N-H proton can be removed) and a weak base (the pyridine-like nitrogen can be protonated). dovepress.com

Hydrogen Bonding : The imidazole scaffold possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities, which are crucial for its interactions with biological targets like enzymes and receptors. ijsrtjournal.com

Electronic Nature : In contrast to the electron-deficient tetrazine, the imidazole ring is considered an electron-rich aromatic system. dovepress.com

Key Properties of the Imidazole Ring System
PropertyDescriptionReference
StructureFive-membered, planar, aromatic heterocycle with two nitrogen atoms. ijsrtjournal.com
Electronic NatureElectron-rich aromatic system. dovepress.com
Acid-Base PropertiesAmphoteric; can act as both a weak acid and a weak base. dovepress.com
Intermolecular ForcesActs as both a hydrogen bond donor and acceptor. ijsrtjournal.com
SolubilityGenerally water-soluble due to high polarity. ijsrtjournal.com

Role of Imidazoles as Modular Building Blocks

The imidazole nucleus is often described as a "privileged structure" in medicinal chemistry, as it is a fundamental building block for a vast array of biologically active molecules and marketed drugs. nih.govresearchgate.net Its derivatives have been extensively developed as anticancer, antifungal, anti-inflammatory, antibacterial, and antihypertensive agents. researchgate.net

The utility of imidazole as a modular building block stems from several factors:

It is a versatile and practical nucleus for construction and functionalization. nih.gov

Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a potent pharmacophore for interacting with diverse biological targets. dovepress.comresearchgate.net

It serves as an essential subunit in many natural products, including the amino acid histidine and the hormone histamine. lifechemicals.com

Beyond medicine, imidazoles are crucial building blocks for ionic liquids, catalysts, and polymers. lifechemicals.com

Synergistic Integration of Imidazole and 1,2,4,5-Tetrazine Scaffolds

The direct linkage of an electron-rich imidazole ring to an electron-deficient 1,2,4,5-tetrazine ring in 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine creates a molecule with a unique electronic profile. This "push-pull" arrangement, where one ring donates and the other withdraws electron density, is a well-known strategy for designing molecules with novel optical and electronic properties.

While specific research on this compound is emerging, the combination of azole and tetrazine rings is an area of active investigation. For instance, the synthesis of molecules linking tetrazines to other nitrogen heterocycles like 1,2,4-triazole (B32235) has been explored for creating new materials with strong fluorescence emission and high quantum yields, suggesting potential applications in optoelectronics. nih.govnih.gov

In the context of medicinal chemistry, the fusion or linkage of imidazole and tetrazine rings is a strategy for developing new therapeutic agents. Fused imidazotetrazine compounds, for example, have been investigated as anticancer agents that act by interfering with DNA replication. ontosight.aigoogle.com By combining the two scaffolds into a single molecule like this compound, it is possible to design bifunctional agents. The imidazole moiety could serve as a directing group or pharmacophore to bind to a specific biological target, while the tetrazine ring could function as a bioorthogonal handle for targeted drug delivery or as a fluorescent reporter group for diagnostic imaging. The synthesis of such hybrid molecules represents a promising strategy for the discovery of novel chemical entities with tailored properties for a range of scientific applications.

Rationale for Hybrid Systems Combining Imidazole and Tetrazine

The strategic combination of distinct heterocyclic moieties into a single molecular framework is a well-established approach in chemical and pharmaceutical sciences to create novel functionalities and enhance existing properties. The rationale for designing a hybrid system like this compound stems from the complementary characteristics of its constituent rings.

Imidazole Core: The imidazole ring is a five-membered aromatic heterocycle that is a ubiquitous structural motif in natural products and pharmaceutical agents. mdpi.com Its electron-rich nature allows it to participate in various non-covalent interactions, making it a privileged scaffold for binding to biological targets such as enzymes and receptors. mdpi.combeilstein-journals.org This has led to the development of numerous imidazole-based drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, and antihistaminic agents. mdpi.com

1,2,4,5-Tetrazine Core: The 1,2,4,5-tetrazine ring is a six-membered, electron-deficient heterocycle containing four nitrogen atoms. This high nitrogen content is associated with several key properties. Firstly, it makes tetrazine derivatives valuable as high-energy density materials (HEDMs). nih.gov Secondly, and of significant interest in chemical biology, tetrazines are exceptionally reactive dienes in inverse electron-demand Diels-Alder (iEDDA) reactions. mdpi.com This reactivity, particularly with strained alkenes, is the cornerstone of tetrazine bioorthogonal chemistry, a powerful tool for labeling and imaging biomolecules in living systems without interfering with native biological processes. chemicalbook.combeilstein-journals.org The high reaction rates and biocompatibility of tetrazine ligations have made them ideal for applications ranging from diagnostics to prodrug activation. researchgate.netrsc.org

The fusion of these two rings into a single molecule offers several potential advantages:

Multifunctional Probes: Combining the biological targeting capabilities of the imidazole moiety with the bioorthogonal reactivity of the tetrazine ring could yield powerful chemical probes for studying biological systems.

Targeted Drug Delivery: An imidazole-containing drug could be linked to a tetrazine "handle," allowing for pre-targeted drug delivery strategies where the therapeutic agent is directed to a specific location before being activated.

Novel Energetic Materials: The combination of a high-nitrogen tetrazine with another nitrogen-rich heterocycle like imidazole could be explored for the development of new energetic materials with tailored properties such as enhanced thermal stability or specific detonation characteristics. nih.govresearchgate.net

Research Trajectory of Substituted and Fused Imidazotetrazines

While specific research on the non-fused this compound is not extensively documented in publicly available literature, the broader class of substituted and fused imidazotetrazines has been the subject of considerable investigation. This research provides a valuable framework for understanding the potential chemistry and applications of the title compound.

A significant area of research has focused on fused heterocyclic systems where the imidazole and tetrazine rings share a bond. A prominent example is the imidazo[1,2-b] beilstein-journals.orgtetrazine scaffold. Studies on this class of compounds have revealed promising biological activities. For instance, researchers have synthesized a range of 3-substituted imidazo[1,2-b] beilstein-journals.orgtetrazines and evaluated their efficacy as antifungal agents against various dermatophytes and yeast-like fungi.

Another major research thrust has been in the development of imidazotetrazines as anticancer agents. The clinical drug temozolomide , while technically an imidazo[5,1-d]-1,2,3,5-tetrazine derivative, has spurred extensive research into related structures. This has led to the rational design of various analogues with modifications at different positions of the imidazotetrazine scaffold to improve efficacy, overcome drug resistance, and modulate pharmacokinetic properties.

The synthesis of these complex heterocyclic systems often involves multi-step procedures. For example, the synthesis of substituted 1,2,4,5-tetrazines can be achieved through the oxidation of dihydro-1,2,4,5-tetrazine precursors, which are themselves formed from reagents like guanidine hydrochloride and hydrazine. The subsequent annulation or substitution with an imidazole moiety introduces further complexity and offers pathways to a diverse range of derivatives. Research into multicomponent reactions has also provided efficient, one-pot methods for constructing highly substituted and polycyclic imidazoles, which could serve as precursors for imidazotetrazine synthesis.

The research findings for these related compounds are summarized in the table below, illustrating the focus of current investigations in the field.

Compound ClassKey Research FindingsPrimary Application Area
3-Substituted Imidazo[1,2-b] beilstein-journals.orgtetrazines Demonstrated activity against various mycelial and yeast-like fungi.Antifungal Agents
8-Substituted Imidazo[5,1-d]-1,2,3,5-tetrazines (Temozolomide Analogues) Investigated to overcome tumour resistance and improve drug delivery to brain tumours.Anticancer Agents
Asymmetrically Substituted Tetrazines Show good balance between detonation properties and mechanical sensitivity.Energetic Materials
Tetrazine-Fluorophore Conjugates Used as "turn-on" fluorescent probes for no-wash imaging in living cells.Bioorthogonal Imaging

This established research trajectory for fused and substituted imidazotetrazines underscores the scientific interest in this class of molecules. While detailed experimental data for this compound remains elusive, the principles derived from these related systems provide a strong foundation for predicting its potential properties and guiding future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N6 B11764657 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C5H4N6/c1-2-7-4(6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7)

InChI Key

HMAPVZUIRLIOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NN=CN=N2

Origin of Product

United States

Synthetic Methodologies for 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine and Its Derivatives

De Novo Synthesis Strategies for the 1,2,4,5-Tetrazine (B1199680) Core

The formation of the aromatic 1,2,4,5-tetrazine ring is generally a two-step process. Initially, acyclic precursors are converted into dihydro-1,2,4,5-tetrazines, which are subsequently oxidized to the corresponding aromatic tetrazines. mdpi.com Key starting materials for these syntheses include formamidinium acetate (B1210297), imidoyl chlorides, hydrazinecarbothiohydrazide, and guanidine (B92328) hydrochloride. mdpi.com

Synthesis from Formamidinium Acetate and Hydrazine (B178648)

A fundamental method for producing the parent, unsubstituted 1,2,4,5-tetrazine involves the reaction of formamidinium acetate with hydrazine hydrate (B1144303) under mild conditions. mdpi.com This two-step process first yields the dihydro-1,2,4,5-tetrazine intermediate, which exists in two tautomeric forms. The reaction is typically carried out in solvents like methylene (B1212753) chloride or methanol (B129727) at low temperatures (e.g., 0 °C). mdpi.com Subsequent oxidation of the dihydrotetrazine intermediate is required to furnish the aromatic 1,2,4,5-tetrazine.

Approaches Utilizing Imidoyl Chlorides

The use of imidoyl chlorides offers a selective route for the synthesis of 1,2,4,5-tetrazine derivatives, particularly for creating unsymmetrical structures. mdpi.com This method involves the condensation of imidoyl chlorides with hydrazine. mdpi.com By connecting specific structural elements before the cyclization step, this approach circumvents the formation of mixed symmetrical and unsymmetrical products, which can be challenging to separate. mdpi.com This strategy is especially effective for synthesizing tetrazines with alkyl substituents. mdpi.com

Synthesis via Hydrazinecarbothiohydrazide Reactions

Hydrazinecarbothiohydrazide, also known as thiocarbohydrazide, serves as a versatile precursor for substituted 1,2,4,5-tetrazines. One approach involves the reaction of hydrazinecarbothiohydrazide with triethyl orthoesters, which can yield 3-substituted-1,2,4,5-tetrazine derivatives directly, without a separate oxidation step. mdpi.com For instance, reaction with 1-iodododecane (B1195088) followed by treatment with triethyl orthoesters in the presence of triethylamine (B128534) can produce 3-(dodecylthio)-1,2,4,5-tetrazine derivatives. mdpi.com Another pathway involves the reaction of hydrazinecarbothiohydrazide with methyl iodide to form methyl hydrazinecarbohydrazonothioate. This intermediate can then be converted to a 3-methyl-6-(methylthio)-1,2,4,5-tetrazine derivative through reaction with trimethyl orthoacetate and subsequent oxidation. mdpi.com

Preparation from Guanidine Hydrochloride Precursors

Guanidine hydrochloride is a key starting material in a multi-step synthesis that provides valuable tetrazine precursors amenable to further functionalization. mdpi.com The initial step is the reaction of guanidine hydrochloride with hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.com This intermediate can then be reacted with a diketone, such as penta-2,4-dione, to form a symmetrically substituted dihydro-1,2,4,5-tetrazine. Subsequent oxidation, for example with sodium nitrite (B80452) in acetic acid, yields the corresponding aromatic 1,2,4,5-tetrazine. mdpi.com This method has been used to prepare 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, which can be further reacted to produce other important tetrazine derivatives like 3,6-dihydrazino-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine (B31795). mdpi.com

Dimerization Strategies (e.g., from Ethyl Diazoacetate)

The 1,2,4,5-tetrazine ring can also be constructed through dimerization reactions. A notable example is the dimerization of ethyl diazoacetate in the presence of a base like sodium hydroxide, which leads to the formation of a 1,2,4,5-tetrazine derivative.

Methods for Imidazole (B134444) Moiety Introduction at the C3 Position

The synthesis of unsymmetrical tetrazines, such as 3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine, requires specific strategies to introduce different substituents at the 3 and 6 positions of the tetrazine ring.

One of the most established methods for synthesizing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner reaction. This reaction typically involves the condensation of an iminoester with hydrazine, followed by oxidation. mdpi.com To synthesize this compound via this route, imidazole-2-carbonitrile would be a key precursor to form the corresponding iminoester. While the Pinner reaction is widely used for various nitriles, its specific application to imidazole-2-carbonitrile to form the target compound would depend on the reactivity and stability of the starting materials and intermediates under the reaction conditions.

Another powerful set of methods for creating C-C bonds in heterocyclic chemistry involves transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki and Stille couplings are widely used to form bonds between aryl or heteroaryl groups. In the context of synthesizing this compound, this could involve the reaction of a 3-halo-1,2,4,5-tetrazine with an appropriately functionalized imidazole derivative, such as a 2-(tributylstannyl)imidazole (for Stille coupling) or an imidazole-2-boronic acid or ester (for Suzuki coupling). The success of these reactions would depend on the development of suitable catalysts and reaction conditions that are compatible with the sensitive tetrazine and imidazole rings. There are established procedures for the synthesis of unsymmetrical tetrazines via palladium-catalyzed cross-coupling reactions, which could be adapted for this purpose. nih.govnih.gov

The synthesis of unsymmetrical 3,6-disubstituted tetrazines can also be achieved through a one-pot reaction of two different nitriles with hydrazine hydrate, often induced by sulfur. rsc.org This method, while potentially leading to a mixture of products, can be optimized to favor the desired unsymmetrical tetrazine. For the synthesis of this compound, a mixture of imidazole-2-carbonitrile and a nitrile that would provide the other substituent (or a precursor to a hydrogen atom at C6) would be used.

Below is a summary of potential reaction parameters for the synthesis of unsymmetrical tetrazines, which could be adapted for the introduction of an imidazole moiety.

Reaction TypeKey ReactantsCatalyst/ReagentTypical Conditions
Pinner ReactionImidazole-2-carbonitrile, Alcohol, HydrazineHCl (gas)Anhydrous conditions, followed by oxidation
Suzuki Coupling3-Halo-1,2,4,5-tetrazine, Imidazole-2-boronic acidPalladium catalyst, BaseInert atmosphere, suitable solvent (e.g., toluene, DME)
Stille Coupling3-Halo-1,2,4,5-tetrazine, 2-(Tributylstannyl)imidazolePalladium catalystInert atmosphere, suitable solvent (e.g., THF, dioxane)
S-induced One-PotImidazole-2-carbonitrile, Second nitrile, HydrazineSulfurThermal conditions

Nucleophilic Substitution Reactions on Halogenated Tetrazines (e.g., 3,6-dichloro-1,2,4,5-tetrazine with Substituted Imidazoles)

A primary and well-established method for the synthesis of imidazole-substituted tetrazines involves the nucleophilic aromatic substitution (SNAr) on halogenated tetrazine precursors. The high electrophilicity of the tetrazine ring, further enhanced by electron-withdrawing halogen substituents, facilitates the displacement of halides by nucleophiles.

3,6-Dichloro-1,2,4,5-tetrazine is a common starting material for these reactions. nih.gov The chlorine atoms act as excellent leaving groups, allowing for the sequential or simultaneous substitution by various nucleophiles, including substituted imidazoles. nih.govrsc.org The reaction typically proceeds by treating the dichlorotetrazine with the desired imidazole derivative in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be critical for achieving regioselectivity and high yields.

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine with biothiols have provided insights into the SNAr mechanism, suggesting an addition-elimination pathway where the nucleophilic attack is the rate-determining step. researchgate.net While direct studies with imidazole are less common, the principles are transferable. The reaction can lead to mono- or di-substituted products depending on the stoichiometry of the reactants. For instance, reacting 3,6-dichloro-1,2,4,5-tetrazine with a variety of substituted imidazoles in the presence of trace water has been shown to produce a series of 6-oxo-3-(1,2,4,5-substituted-1H-imidazol-3-ium-3-yl)-3,6-dihydro-1,2,4,5-tetrazin-3-ides. rsc.org

ReactantsProductYieldReference
3,6-dichloro-1,2,4,5-tetrazine, Substituted Imidazoles6-oxo-3-(1,2,4,5-substituted-1H-imidazol-3-ium-3-yl)-3,6-dihydro-1,2,4,5-tetrazin-3-idesMedium to Good rsc.org
3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine, Various Nucleophiles3,6-disubstituted 1,2,4,5-tetrazinesNot specified researchgate.net

Cross-Coupling Approaches for C-C Bond Formation (e.g., Sonogashira coupling with subsequent modification)

Cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the tetrazine core that are not accessible through nucleophilic substitution. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to tetrazine chemistry. researchgate.netwikipedia.org

This methodology typically involves the reaction of a halogenated tetrazine, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. chemrxiv.orgrsc.org The resulting alkynyl-substituted tetrazine can then undergo further modifications. For example, hydrogenation of the triple bond can yield the corresponding alkyl-substituted tetrazine. chemrxiv.org This two-step sequence of Sonogashira coupling followed by hydrogenation provides an efficient route to asymmetrically substituted dialkyltetrazines. chemrxiv.orgrsc.org

The reaction conditions for Sonogashira coupling on tetrazines are generally mild, which allows for the use of a variety of functionalized alkynes. wikipedia.org This versatility is crucial for the synthesis of complex molecules and for introducing specific functionalities for further derivatization. researchgate.net

Halogenated TetrazineAlkyneCatalyst SystemProduct TypeReference
3-bromo-6-methyl-1,2,4,5-tetrazineTerminal AlkynesPd catalyst, Cu(I) co-catalyst3-alkynyl-6-methyl-1,2,4,5-tetrazines chemrxiv.orgrsc.org
ChlorotetrazinesAcetylene derivativesPd(PPh₃)₂Cl₂, CuIAlkynyl tetrazines researchgate.net

Synthesis of Related Fused Imidazo[1,2-b]researchgate.netnih.govacs.orgmdpi.comtetrazines

The synthesis of fused heterocyclic systems containing both imidazole and tetrazine rings, such as imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines, represents a significant area of research. These fused structures often exhibit unique chemical and biological properties.

Annulation Reactions Leading to Imidazo-Fused Systems

Annulation, or ring-forming, reactions are key to constructing imidazo-fused tetrazine systems. One approach involves starting with a pre-functionalized imidazole and building the tetrazine ring onto it. For example, a series of imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines have been synthesized starting from 1-amino-2-methylthio-4-phenylimidazole. nih.gov This starting material reacts with various hydrazonoyl halides to form the fused tetrazine ring system. nih.gov

Another strategy involves the [4+1] annulation of in situ generated heterocyclic azine-aldimines with β-keto sulfoxonium ylides to construct N-fused imidazole rings, which can be applied to the synthesis of various imidazo-fused heteroaromatics. acs.org Transition metal-catalyzed annulation reactions, such as those employing rhodium(III) or palladium(II), have also been developed for the synthesis of fused imidazo[1,2-a]pyridines, demonstrating the potential of such catalytic systems for constructing complex heterocyclic frameworks. researchgate.netrsc.org

Starting MaterialReagentProductReaction TypeReference
1-amino-2-methylthio-4-phenylimidazoleHydrazonoyl halidesImidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazinesCyclization nih.gov
Heterocyclic azine-aldiminesβ-keto sulfoxonium ylidesN-fused imidazole rings[4+1] Annulation acs.org
2-arylimidazo[1,2-a]pyridinesα-diazo carbonyl compoundsNaphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivativesRh(III)-catalyzed C-H alkylation and intramolecular annulation rsc.org

Derivatization of Fused Imidazotetrazine Scaffolds

Once the core fused imidazotetrazine scaffold is synthesized, further derivatization can be carried out to modify its properties and introduce various functional groups. rsc.org These modifications can be achieved through a variety of chemical transformations on the existing functional groups of the fused ring system. For example, if the initial synthesis yields a scaffold with reactive sites, these can be targeted for further chemical reactions. researchgate.netnih.gov

The synthesis of new 3-substituted imidazo[1,2-b] researchgate.netnih.govacs.orgmdpi.comtetrazines containing azolyl, aminopyridyl, and alkoxyl substituents has been reported, showcasing the potential for diversification of these scaffolds. researchgate.net The ability to introduce a variety of substituents allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in materials science and medicinal chemistry.

Oxidation Protocols for Dihydro-Tetrazine Precursors to Aromatic Systems

The synthesis of 1,2,4,5-tetrazines often proceeds through a dihydrotetrazine intermediate, which must be oxidized to form the final aromatic tetrazine ring. nih.govudel.edu The choice of oxidizing agent is critical, as it must be effective in dehydrogenating the dihydrotetrazine without causing unwanted side reactions or degradation of sensitive functional groups.

Inorganic Oxidizing Agents (e.g., Sodium Nitrite, Iron(III) Chloride, Hydrogen Peroxide)

A variety of inorganic oxidizing agents have been employed for the conversion of dihydro-1,2,4,5-tetrazines to their corresponding aromatic tetrazines. Sodium nitrite (NaNO₂), typically used in an acidic medium, is a common and effective reagent for this transformation. researchgate.net The reaction generates nitrous acid in situ, which acts as the oxidant.

Other inorganic oxidants that have been utilized include iron(III) chloride (FeCl₃) and hydrogen peroxide (H₂O₂). nih.gov The choice of oxidant often depends on the stability of the substituents on the tetrazine ring. For substrates with sensitive functional groups that might be susceptible to degradation under the harsh conditions of nitrous acid oxidation, milder oxidants are preferred. For instance, phenyliodonium (B1259483) diacetate has been shown to be a mild and effective oxidant for the synthesis of a variety of s-tetrazine derivatives. nih.gov

Dihydrotetrazine PrecursorOxidizing AgentProductNotesReference
1,4-dihydro-s-tetrazine derivativesSodium Nitrite (NaNO₂) in acids-tetrazinesCommonly used, can be harsh for sensitive functional groups. researchgate.net researchgate.net
1,4-dihydro-s-tetrazine derivativesPhenyliodonium diacetates-tetrazinesMild and effective, suitable for sensitive substrates. nih.gov
DihydrotetrazineHydrogen Peroxide (H₂O₂)TetrazineAn alternative inorganic oxidant. nih.gov
DihydrotetrazineChromium Trioxide (CrO₃)TetrazineA strong oxidizing agent. nih.gov

Organic Oxidizing Agents (e.g., DDQ, [bis(acetoxy)iodo]benzene, m-CPBA)

The oxidation of dihydro-s-tetrazine precursors is a critical step in the synthesis of s-tetrazines. nih.gov A variety of organic oxidizing agents have been investigated to overcome the limitations of harsher, traditional reagents.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed as an oxidant for dihydro-s-tetrazines. nih.gov For instance, in the synthesis of an amino-substituted di(pyridin-2-yl)-s-tetrazine, DDQ was found to oxidize the corresponding 1,4-dihydro-s-tetrazine in good yield. nih.gov However, a significant drawback of using DDQ is the difficulty in removing the hydroquinone (B1673460) byproducts generated during the reaction, which often complicates the chromatographic purification and can hinder the scalability of the synthesis. nih.govresearchgate.net

The following table summarizes the performance of various organic oxidants in the synthesis of 5-amino-di(pyridin-2-yl)-s-tetrazine. nih.gov

Oxidizing AgentYield (Oxidation Step)Overall Yield (2 Steps)Notes
m-CPBA55%27%-
Benzoyl Peroxide65%32%-
Benzoquinone71%35%Difficult chromatography due to byproducts.
DDQGood-Hydroquinone byproducts are difficult to remove.
PhI(OAc)₂86%42%Byproduct (iodobenzene) is readily removed.

This data is based on the synthesis of 5-amino-di(pyridin-2-yl)-s-tetrazine and may serve as a reference for the synthesis of other tetrazine derivatives.

Enzymatic Oxidation Pathways

An innovative and biocompatible approach to tetrazine synthesis involves the use of enzymatic oxidation. nih.gov This method offers a catalytic "turn-on" of bioorthogonal reactivity, where a stable dihydrotetrazine precursor is converted into its reactive tetrazine form under mild, physiological conditions. nih.gov

Horseradish peroxidase (HRP) has been shown to efficiently catalyze the aerial oxidation of dihydrotetrazines to tetrazines in the absence of added peroxide. researchgate.netnih.gov This enzymatic activation can be achieved with nanomolar concentrations of HRP. The reaction demonstrates rapid kinetics, making it a highly efficient method for generating the tetrazine moiety. researchgate.netnih.gov The selection of dihydrotetrazine/tetrazine pairs with sufficient kinetic stability in aerobic aqueous solutions is crucial for the success of this approach. nih.gov

The catalytic efficiency of HRP in the oxidation of a dihydrotetrazine has been quantified, showcasing its effectiveness as a catalyst for this transformation. researchgate.netnih.gov

EnzymeMichaelis Constant (Kₘ)Catalytic Constant (kcat)Catalytic Efficiency (kcat/Kₘ)
Horseradish Peroxidase1.0 x 10⁻⁴ M27 s⁻¹2.7 x 10⁵ M⁻¹s⁻¹

This data represents the kinetic parameters for the HRP-catalyzed aerial oxidation of a specific dihydrotetrazine. researchgate.netnih.gov

This enzymatic approach is part of a broader strategy of activating caged tetrazines, where an enzyme-cleavable protecting group is removed from a conjugate, releasing a dihydrotetrazine intermediate that spontaneously oxidizes to the reactive tetrazine. chemrxiv.org Such methods hold promise for cell-type specific bioconjugation and other applications in chemical biology. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful bioorthogonal ligation tool, celebrated for its rapid kinetics and high specificity. rsc.org In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) derivative, reacts with an electron-rich dienophile. nih.goveur.nl The rate and efficiency of this cycloaddition are highly dependent on the substituents of the tetrazine ring. nih.gov

Reaction Kinetics and Rate Constants with Strained Dienophiles (e.g., Trans-Cyclooctenes, Norbornenes)

The IEDDA reaction between 1,2,4,5-tetrazines and strained dienophiles like trans-cyclooctenes (TCO) is one of the fastest bioorthogonal reactions known. rsc.orgnih.gov The reaction rates are typically determined by monitoring the disappearance of the characteristic pink color of the tetrazine (absorbance at ~520-540 nm) upon cycloaddition. nih.gov While specific second-order rate constants for 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine are not extensively documented in readily available literature, the reactivity can be inferred from studies on structurally similar tetrazines.

Substituents on the tetrazine ring play a crucial role in modulating the reaction kinetics. nih.gov Electron-withdrawing groups are known to accelerate the IEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which leads to a smaller HOMO-LUMO energy gap between the diene and the dienophile. nih.govresearchgate.net Heteroaromatic substituents, such as pyridyl and pyrimidinyl groups, have been shown to significantly increase reaction rates compared to simple alkyl or phenyl groups. nih.gov For instance, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with norbornene dienophiles has been a subject of kinetic studies, demonstrating the rate-enhancing effect of the electron-deficient pyridine (B92270) ring. nih.gov

The imidazole (B134444) group at the 3-position of the tetrazine ring is expected to act as an electron-withdrawing substituent, thereby increasing the reactivity of the tetrazine towards strained dienophiles. Computational studies have been employed to screen tetrazine derivatives and predict their reactivity, confirming that electron-withdrawing substituents generally lead to lower activation barriers for the IEDDA reaction. researchgate.netnih.gov The reaction rate of this compound with a highly reactive dienophile like TCO is anticipated to be very high, likely with second-order rate constants in the range of 10³ to 10⁵ M⁻¹s⁻¹. nih.gov In contrast, reactions with less strained dienophiles like norbornenes would be slower. nih.govnih.gov

Table 1: Representative Second-Order Rate Constants for IEDDA Reactions of Various Tetrazines with Dienophiles. This table is illustrative and based on data for structurally similar compounds to provide context for the expected reactivity of this compound.

Tetrazine Substituent(s)DienophileRate Constant (k₂) [M⁻¹s⁻¹]
3,6-diphenylBicyclononyne (BCN)3.6
3,6-di(pyridin-2-yl)Bicyclononyne (BCN)118
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)Bicyclononyne (BCN)125
H- (monosubstituted)Trans-cyclooctene (B1233481) (TCO)~26,000
3,6-di(pyridin-2-yl)Norbornene~0.2 - 2.0

Data compiled from various sources for comparative purposes. nih.govnih.govnih.gov

Mechanistic Insights into the [4+2] Cycloaddition Pathway

The IEDDA reaction of 1,2,4,5-tetrazines proceeds through a concerted, though often asynchronous, [4+2] cycloaddition mechanism. researchgate.netresearchgate.net This is followed by a rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine intermediate. researchgate.netresearchgate.net This intermediate can then tautomerize or be oxidized to the final pyridazine (B1198779) product. nih.gov

The key mechanistic steps are:

[4+2] Cycloaddition: The tetrazine (diene) and the dienophile approach each other, forming a transient, highly strained bicyclic intermediate. researchgate.net

Retro-Diels-Alder (Cycloreversion): This bicyclic intermediate spontaneously loses N₂, which is a thermodynamically favorable process and drives the reaction forward. researchgate.net

Product Formation: The resulting dihydropyridazine (B8628806) may undergo further reactions depending on the conditions and the nature of the substituents. researchgate.net

The frontier molecular orbital (FMO) theory is often used to explain the reactivity in these cycloadditions. The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the LUMO of the electron-deficient tetrazine. nih.goveur.nl A smaller energy gap between these orbitals leads to a faster reaction. nih.gov However, recent computational studies suggest that while FMO theory provides a good general framework, other factors such as distortion energies and Pauli repulsion also play a significant role in determining the reaction barriers, especially when comparing different classes of tetrazines. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in IEDDA Reactions

For an unsymmetrical tetrazine such as this compound, the IEDDA reaction with an unsymmetrical dienophile can potentially yield two different regioisomers. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the transition state. arkat-usa.org

Generally, in amine-catalyzed IEDDA reactions of unsymmetrical tetrazines with aldehydes or ketones (which proceed via an enamine intermediate), a high degree of regioselectivity is observed. researchgate.netarkat-usa.orgumich.edu The observed regioselectivity can often be predicted by considering the stability of zwitterionic intermediates or the electronic matching of the diene and dienophile in the transition state. arkat-usa.org In some cases, unexpected regioselectivity has been observed and explained by polar cycloaddition models where the predicted FMO-controlled pathway is energetically unfavorable. researchgate.net For this compound, the electronic nature of the imidazole ring compared to the unsubstituted position will direct the orientation of the incoming dienophile.

The stereoselectivity of the reaction is largely dependent on the dienophile. For instance, with norbornene derivatives, the cycloaddition can occur from either the exo or endo face. nih.gov While exo addition is often favored electronically, mixtures of products are commonly obtained. nih.gov

Influence of Imidazole Substituent on IEDDA Reactivity

The imidazole substituent at the 3-position of the tetrazine ring exerts a significant influence on the IEDDA reactivity. This influence stems from a combination of electronic and steric effects.

Electronic Effects: Imidazole is a heteroaromatic ring containing two nitrogen atoms. As a substituent on the electron-deficient tetrazine ring, it acts as an electron-withdrawing group, which is a key factor in accelerating IEDDA reactions. nih.govresearchgate.net This effect lowers the LUMO energy of the tetrazine, enhancing its reactivity with electron-rich dienophiles. researchgate.net Studies on other azole-substituted tetrazines have confirmed that such heteroaromatic systems are effective at increasing reactivity. researchgate.net The reactivity of this compound is expected to be comparable to or even greater than that of commonly used pyridyl-substituted tetrazines.

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role. However, the planar nature of the imidazole ring is not expected to introduce significant steric bulk that would impede the approach of the dienophile, especially when compared to more sterically demanding groups. Computational studies have highlighted that intramolecular repulsion between substituents and nitrogen atoms in the tetrazine ring can cause distortion, which in turn can accelerate the cycloaddition step without compromising the stability of the tetrazine. researchgate.net

The balance between reactivity and stability is a critical aspect for the practical application of tetrazines in bioorthogonal chemistry. Highly reactive tetrazines are often less stable under physiological conditions. nih.gov However, research into azole-substituted tetrazines suggests that it is possible to develop derivatives that are highly reactive while maintaining sufficient stability for biological applications. researchgate.net

Nucleophilic Substitution Reactions on the Tetrazine Ring

The high electrophilicity of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. researchgate.net This reactivity allows for the post-synthetic modification of the tetrazine core, enabling the introduction of various functional groups.

Reactivity with S-Nucleophiles and N-Nucleophiles

Research has shown that 3,6-disubstituted tetrazines bearing azolyl groups as leaving groups can undergo nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In the context of 3,6-di(azolyl)-1,2,4,5-tetrazines, it has been established that imidazolyl fragments are more readily substituted by S-nucleophiles (such as thiols) compared to other azolyl groups like 3,5-dimethylpyrazolyl. researchgate.net

The reaction of such tetrazines with S-nucleophiles, often in the presence of a base like triethylamine (B128534), leads to the displacement of the imidazolyl group and the formation of a new carbon-sulfur bond. researchgate.net This reaction provides a method for introducing functionalized thiols onto the tetrazine ring. researchgate.net The general reaction can be described as:

Tz-Im + R-SH → Tz-SR + Im-H

This substitution can sometimes be followed by a second substitution if the starting material is a 3,6-di(imidazolyl)tetrazine. Furthermore, the resulting thio-substituted tetrazine can undergo subsequent substitution with N-nucleophiles. For example, a pyrazolyl group in a mono-thio-substituted tetrazine can be displaced by an amine nucleophile like cytisine. researchgate.net

A dynamic nucleophilic aromatic substitution of tetrazines with thiols and phenols has also been reported, highlighting the reversible nature of this process under certain conditions. nih.gov This "tetrazine-thiol exchange" (TeTEx) can occur under aqueous conditions, and the resulting thioether-tetrazine can be "locked" by an subsequent IEDDA reaction, which converts the tetrazine ring into a stable pyridazine, thus preventing further substitution. nih.gov

In some cases involving fused imidazo[1,2-b] researchgate.netarkat-usa.orgresearchgate.netresearchgate.nettetrazine systems, the attack of an S-nucleophile occurs at an unsubstituted carbon atom of the tetrazine ring, leading to nucleophilic substitution of a hydrogen atom rather than displacement of a leaving group. researchgate.net This demonstrates the diverse reactivity patterns of tetrazine systems depending on their specific structure.

Investigation of Nucleophilic Attack at Unsubstituted Carbon Atoms of Fused Systems

Research into the reactivity of fused tetrazine systems, such as imidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines, has revealed a distinct pathway for nucleophilic attack. Unlike typical substitution reactions where a leaving group is displaced, studies have shown that S-nucleophiles can attack an unsubstituted carbon atom within the fused ring system. researchgate.net This leads to the formation of novel products resulting from the nucleophilic substitution of a hydrogen atom, a previously unobserved reaction pathway for this class of compounds. researchgate.net

This reaction is significant because it demonstrates the high electrophilicity of the 1,2,4,5-tetrazine ring, even at positions not bearing a conventional leaving group. researchgate.net The reaction of imidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines with thiols in the presence of a base like triethylamine in acetonitrile (B52724) results in the addition of the thiol group to the fused imidazole portion of the molecule. researchgate.net This selective substitution highlights the unique electronic properties of these fused heterocyclic systems.

Mechanism of Aromatic Nucleophilic Substitution for Related Tetrazinones

The mechanism of aromatic nucleophilic substitution (SNAr) is a key aspect of tetrazine chemistry, particularly for derivatives like dichlorotetrazines which serve as precursors for more complex structures. researchgate.netresearchgate.net This reaction allows for the substitution of leaving groups, such as chlorine atoms, with a variety of nucleophiles including amines, alcohols, and thiols. researchgate.net The high nitrogen content of the tetrazine ring renders it electron-poor, facilitating attack by nucleophiles. researchgate.netmasterorganicchemistry.com

The generally accepted mechanism for SNAr on the tetrazine core is an addition-elimination pathway. researchgate.net This process involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. masterorganicchemistry.com

Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols support the addition-elimination mechanism, with the nucleophilic attack being the rate-determining step. researchgate.net This dynamic and versatile reaction has been utilized to create libraries of compounds and sophisticated molecular structures. nih.govnih.gov

Redox Chemistry and Radical Formation

Reversible One-Electron Reduction Behavior

Symmetrically substituted s-tetrazines have been shown to undergo reversible one-electron reduction. rsc.org This electrochemical behavior is crucial for applications such as nonaqueous redox flow batteries, where stable charge storage is required. rsc.org For instance, 3,6-dimethoxy-s-tetrazine exhibits a reversible one-electron reduction to form a stable radical anion. rsc.org The stability of this radical anion is noteworthy, with a half-life exceeding 1240 hours. rsc.org

The ability of the tetrazine ring to accept an electron and form a stable radical is a key feature of its redox chemistry. This property is influenced by the nature of the substituents on the ring. The reversible nature of this reduction is essential for cyclic applications where the molecule must be able to be repeatedly charged and discharged without significant degradation.

Formation of Oxoverdazyl Radicals from Tetrazinones

Tetrazinanones serve as important precursors for the synthesis of stable 1,5-dialkyl-6-oxoverdazyl radicals. nih.gov A synthetic approach that avoids the use of hazardous reagents like phosgene (B1210022) has been developed, starting from carbohydrazide. nih.govresearchgate.net

The general synthetic scheme involves the following key steps:

Condensation: Carbohydrazide is condensed with an aldehyde to introduce the desired substituent at the C-3 position of the final verdazyl radical. This step also protects the amino groups for subsequent alkylation. nih.govresearchgate.net

Alkylation: The N-1 and N-5 positions are then alkylated. This method allows for the creation of both symmetrically and unsymmetrically substituted products. nih.govresearchgate.net

Methanolysis and Ring Closure: A subsequent methanolysis and concomitant ring-closing reaction yields the tetrazinanone. nih.govresearchgate.net

Oxidation: The final step involves the oxidation of the tetrazinanone to form the stable oxoverdazyl radical. nih.govresearchgate.net

This pathway provides a versatile route to a wide variety of stable verdazyl radicals with different substitution patterns. nih.gov

Exploration of Other Reaction Pathways

[3+2] Cycloaddition Reactions for Polymer Synthesis

Beyond the more common inverse electron demand Diels-Alder reactions, 1,2,4,5-tetrazines can participate in [3+2] cycloaddition reactions, a form of "click chemistry," for the synthesis of energetic polymers. nih.govrsc.orgrsc.org This strategy involves the Huisgen 1,3-dipolar cycloaddition between 1,3-dipoles, such as azides, and 1,2-dipolarophiles, like acetylenes, which are attached to the 3 and 6 positions of the tetrazine ring. nih.govrsc.org

This approach is particularly valuable in energetic materials chemistry because, unlike the [4+2] hetero-Diels-Alder reaction, it does not involve the loss of N₂, thus preserving the high energy content of the tetrazine molecule. nih.govrsc.org An example of this is the reaction of 3,6-bis-propargyloxy-1,2,4,5-tetrazine with azides to create polymers where the tetrazine ring is incorporated into the polymer backbone. nih.govrsc.orgrsc.org This method provides a pathway for curing polymers and incorporating the energetic tetrazine moiety into novel materials. nih.govrsc.org

Interactive Data Table: Reactivity of this compound and Related Compounds

Reaction TypeReactant(s)Key FeaturesProduct Type
Nucleophilic AttackImidazo[1,2-b] nih.govrsc.orgnih.govresearchgate.nettetrazines, S-nucleophilesAttack at unsubstituted carbon; substitution of hydrogen.Thiol-substituted fused tetrazines
Aromatic Nucleophilic SubstitutionDichlorotetrazines, Amines/Alcohols/ThiolsAddition-elimination mechanism; formation of Meisenheimer complex.Substituted tetrazines
One-Electron Reduction3,6-dimethoxy-s-tetrazineReversible process; forms a stable radical anion.Tetrazine radical anion
Radical FormationTetrazinanonesMulti-step synthesis from carbohydrazide; oxidation as the final step.Oxoverdazyl radicals
[3+2] Cycloaddition3,6-bis-propargyloxy-1,2,4,5-tetrazine, AzidesClick chemistry; preserves N₂ content.Energetic polymers

Thermal Decomposition Pathways (e.g., retro [2+2+2] ring-opening)researchgate.net

The thermal stability and decomposition pathways of 1,2,4,5-tetrazine derivatives are critical for understanding their behavior, particularly in the context of their application as energetic materials or as dienes in cycloaddition reactions. While specific, detailed research findings on the thermal decomposition of this compound are not extensively documented in publicly available literature, the decomposition mechanisms of the parent 1,2,4,5-tetrazine ring and other substituted analogues have been investigated, providing a framework for predicting its behavior.

The decomposition of the 1,2,4,5-tetrazine ring is generally understood to proceed via a concerted cycloreversion, often referred to as a retro-Diels-Alder reaction, rather than a retro [2+2+2] ring-opening. This process involves the fragmentation of the six-membered ring into more stable, smaller molecules. For the unsubstituted s-tetrazine, the accepted mechanism is a concerted triple dissociation that yields one molecule of nitrogen (N₂) and two molecules of hydrogen cyanide (HCN).

For substituted 1,2,4,5-tetrazines, two primary decomposition pathways are generally considered researchgate.net:

Fragmentation of the Tetrazine Ring : This pathway mirrors the decomposition of the parent ring. It involves the elimination of a molecule of N₂ and the cleavage of the remaining N-N bond, leading to the formation of two nitrile fragments. For an asymmetrically substituted tetrazine like this compound, this would theoretically yield N₂, hydrogen cyanide (from the unsubstituted C6 position), and 2-cyanoimidazole.

Dissociation of the Substituent Group : In this pathway, the initial step is the cleavage of the bond between the substituent and the tetrazine ring. The relative stability of the resulting radicals or fragments determines the favorability of this route.

Studies on various 3,6-disubstituted-1,2,4,5-tetrazines have shown that while electron-impact ionization and thermal decomposition can share initial fragmentation steps, the primary thermal route often involves the substituent group researchgate.net. The nature of the substituent plays a crucial role; for instance, in compounds with less thermostable groups like tetrazole rings, the decomposition is initiated by the fragmentation of the substituent, which is then followed by the decomposition of the more stable tetrazine moiety researchgate.net.

In the case of this compound, the imidazole ring is a stable aromatic heterocycle. Computational studies on related heteroaryl-substituted tetrazines can help predict the bond dissociation energies (BDE) for the C-C bond linking the two rings versus the bonds within the tetrazine ring itself acs.org. The pathway with the lowest activation energy will be the predominant decomposition route. Given the stability of the imidazole ring, it is plausible that the decomposition would be initiated by the fragmentation of the tetrazine ring itself.

Table of Potential Decomposition Products

Precursor CompoundProposed PathwayPrimary Products
This compoundRing Fragmentation (Cycloreversion)Nitrogen (N₂), Hydrogen Cyanide (HCN), 2-Cyanoimidazole
This compoundSubstituent DissociationImidazolyl radical, Tetrazinyl radical

Note: This table is based on theoretical pathways derived from the study of other substituted tetrazines, as specific experimental data for this compound was not found in the surveyed literature.

Further computational and experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and differential scanning calorimetry (DSC), would be necessary to definitively elucidate the specific thermal decomposition pathways, determine the kinetic parameters, and identify the precise products for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Studies for Solid-State Structures

While a specific crystal structure for 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is not publicly available, analysis of closely related substituted tetrazines provides significant insight into the expected structural features. For instance, the energetic material 3,6-dihydrazino-s-tetrazine (DHT) has been studied extensively. acs.org X-ray diffraction studies revealed that DHT crystallizes in the monoclinic P2₁/c space group. acs.org Similarly, fused systems such as 3-substituted imidazo[1,2-b] acs.orgresearchgate.netresearchgate.netcolumbia.edutetrazines have been synthesized and their molecular geometry confirmed by X-ray analysis. researchgate.net These studies confirm the successful synthesis of complex tetrazine derivatives and provide a reliable framework for predicting the crystallographic behavior of related compounds. researchgate.netbeilstein-journals.org

Table 1: Representative Crystallographic Data for 3,6-dihydrazino-s-tetrazine (DHT). acs.org
ParameterValue
Chemical FormulaC₂H₆N₈
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.043
b (Å)5.644
c (Å)12.129
β (°)99.124
Z2

Bond lengths within the tetrazine ring are well-characterized, with C–N distances around 1.334 Å and N–N distances around 1.321 Å. mdpi.com Analysis of related structures shows that these values are typical for the aromatic s-tetrazine core. mdpi.com In a fused imidazotetrazine system, C-N bond distances were measured in the range of 1.337 to 1.385 Å, indicating strong electronic conjugation between the fused heterocyclic fragments. researchgate.net

Table 2: Typical Bond Lengths in Tetrazine and Imidazole (B134444) Rings. mdpi.comnist.gov
BondRing SystemTypical Length (Å)
C–N1,2,4,5-Tetrazine (B1199680)1.334
N–N1,2,4,5-Tetrazine1.321
C=C1H-Imidazole1.364
C–N1H-Imidazole1.314 - 1.382
N–H1H-Imidazole0.998

The crystal packing of this compound is expected to be dominated by hydrogen bonding. The imidazole ring contains an N-H group, which is a strong hydrogen bond donor, while the numerous nitrogen atoms in both the imidazole and tetrazine rings act as potent hydrogen bond acceptors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. Advanced 1D and 2D NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex heterocyclic systems.

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR to probe reaction mechanisms and study dynamic processes. chem-station.com Replacing a specific proton with a deuteron (B1233211) (²H) can lead to a kinetic isotope effect (KIE), which provides information about bond-breaking steps in a reaction mechanism. chem-station.com Furthermore, H/D isotope exchange can be monitored by NMR to understand proton transfer equilibria.

In the context of this compound, deuterium labeling of the imidazole N-H proton would be particularly insightful. The resulting primary isotope shifts (the change in chemical shift between the ¹H and ²H spectra) can provide information on the strength of intermolecular hydrogen bonding in solution. huji.ac.il Secondary isotope effects, observed on the chemical shifts of nearby carbon atoms (e.g., ¹³C NMR), can also reveal details about molecular structure and hydrogen bond potentials. nih.govmdpi.com While specific deuterium labeling studies on this exact molecule are not reported, the methodology is broadly applied to investigate mechanisms in heterocyclic chemistry and to understand the nature of strong or low-barrier hydrogen bonds. researchgate.netfu-berlin.de

Two-dimensional (2D) NMR experiments are essential for assigning the structure of complex molecules where 1D spectra may be ambiguous. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity. columbia.educolumbia.edusdsu.edu

For this compound, these techniques would provide definitive structural proof:

HSQC would show direct, one-bond correlations between each proton and the carbon atom it is attached to. columbia.edu This would allow for the unambiguous assignment of the C-H pairs: the C6-H on the tetrazine ring, and the C4-H and C5-H on the imidazole ring.

HMBC reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this structure would include:

A correlation between the tetrazine proton (H6) and the imidazole carbon C2, confirming the point of attachment between the two rings.

Correlations between the imidazole protons (H4, H5) and the imidazole carbons (C2, C4, C5), confirming the structure of that ring.

Correlations between the tetrazine proton (H6) and the tetrazine carbon C3.

Together, these correlation experiments provide a complete and robust assignment of the molecule's constitution, confirming the specific linkage of the imidazol-2-yl group to the C3 position of the 1,2,4,5-tetrazine ring. youtube.com

Analysis of Substituent Effects on Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of nuclei within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the distribution of electron density, which can be modulated by the introduction of various substituents on the heterocyclic rings. While specific NMR data for derivatives of this compound are not extensively documented, the principles of substituent effects can be inferred from studies on related substituted tetrazine and imidazole systems.

Generally, the introduction of electron-withdrawing groups (EWGs) onto the tetrazine or imidazole ring is expected to deshield the ring protons and carbons, causing their NMR signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) would shield these nuclei, resulting in an upfield shift (lower ppm).

For the tetrazine ring, which is inherently electron-deficient, these effects are pronounced. Studies on various 3,6-disubstituted 1,2,4,5-tetrazines show that the ¹³C chemical shift of the tetrazine carbons is a key indicator of the electronic influence of the substituent. For instance, replacing a hydrogen atom with a more electronegative group or a group capable of resonance withdrawal leads to a significant downfield shift of the C3 and C6 carbon signals, typically observed above 160 ppm. nih.gov Similarly, the chemical shift of the lone proton on a mono-substituted tetrazine is sensitive to the electronic nature of the group at the C3 position. nih.gov

On the imidazole ring, substituent effects are also well-established. An EDG at the C4 or C5 position would increase electron density at the C2 position, potentially causing a slight upfield shift for the C2 carbon and the attached tetrazine ring. An EWG would have the opposite effect. The position of substituents on the imidazole ring would also influence the tautomeric equilibrium of the N-H proton, which can be observed in ¹H NMR, often as a broad signal.

The interplay of substituents on both rings would create a more complex pattern of chemical shift perturbations, allowing for fine-tuning of the electronic properties of the molecule. A systematic study involving the synthesis of derivatives with various EDGs (e.g., -OCH₃, -NH₂) and EWGs (e.g., -NO₂, -CF₃) at different positions on the imidazole ring would be necessary to quantify these effects precisely.

Table 1: Predicted Substituent Effects on ¹³C NMR Chemical Shifts (δ, ppm) for the Tetrazine Carbon

Substituent on Imidazole RingElectronic EffectPredicted Shift of Tetrazine C3
-NO₂Electron-WithdrawingDownfield (>165 ppm)
-HNeutralBaseline (~164 ppm)
-CH₃Electron-Donating (Inductive)Slightly Upfield (~163 ppm)
-OCH₃Electron-Donating (Resonance)Upfield (~162 ppm)

Note: These are predicted values based on general principles observed in related heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding framework of a molecule. For this compound, the spectra would be characterized by vibrations originating from the tetrazine ring, the imidazole ring, and the C-N linkage between them.

The 1,2,4,5-tetrazine ring has several characteristic vibrational modes. Due to its D₂h symmetry in the unsubstituted form, some modes are IR-active, some are Raman-active, and some are inactive in both. Upon substitution, this symmetry is lowered, and more vibrations may become active. Key vibrations for the tetrazine core include ring stretching modes, which are often observed in the 1350-1600 cm⁻¹ region. up.ac.za In-plane and out-of-plane ring deformation modes are expected at lower frequencies. For example, studies on 3,6-dichloro-1,2,4,5-tetrazine (B31795) have assigned ring vibrations through a combination of IR, Raman, and computational analysis. researchgate.net

The imidazole ring also exhibits a set of characteristic bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The N-H stretching vibration of the imidazole group is expected as a broad band in the 3100-3300 cm⁻¹ range in the IR spectrum, with its position and shape being sensitive to hydrogen bonding. nih.gov C=N and C=C stretching vibrations within the imidazole ring contribute to bands in the 1450-1650 cm⁻¹ region. mdpi.com

The coupling between the two rings via the C-N single bond would also have a characteristic stretching frequency, likely in the 1200-1350 cm⁻¹ region. The complementary nature of IR and Raman spectroscopy would be crucial for a complete vibrational assignment, as symmetric vibrations of the tetrazine ring are often strong in the Raman spectrum but weak or absent in the IR spectrum.

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Ring of Origin
N-H Stretch3100 - 3300Imidazole
Aromatic C-H Stretch3000 - 3100Imidazole
C=N/C=C Ring Stretch1450 - 1650Imidazole, Tetrazine
Tetrazine Ring Stretch1350 - 1600Tetrazine
C-N Linkage Stretch1200 - 1350Inter-ring
Ring Deformation Modes700 - 1200Imidazole, Tetrazine

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Mechanistic Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z), typically with sub-ppm accuracy. For this compound (C₅H₄N₆), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to validate its identity.

Table 3: HRMS Data for this compound

FormulaSpeciesCalculated Exact Mass
C₅H₄N₆[M+H]⁺149.0570
C₅H₄N₆[M+Na]⁺171.0390

Note: These values are calculated based on the most abundant isotopes of each element.

Beyond simple mass confirmation, HRMS is a powerful technique for mechanistic tracing. By using isotopically labeled reagents, the origin of specific atoms in the final product can be determined, providing insight into reaction pathways. A relevant study demonstrated this by reacting substituted imidazoles with 3,6-dichloro-1,2,4,5-tetrazine in the presence of ¹⁸O-labeled water. HRMS analysis of the resulting tetrazinone product showed the incorporation of the ¹⁸O label, unequivocally proving that the oxygen atom originated from the water in the solvent rather than from another reagent. rsc.orgbohrium.com This type of experiment could be applied to study the reactivity and potential degradation pathways of this compound under various conditions.

UV/Visible/Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Photoluminescent Properties

UV/Visible spectroscopy probes the electronic transitions within a molecule. The 1,2,4,5-tetrazine ring is a well-known chromophore, characterized by a distinctive pink or red color arising from a weak n→π* electronic transition in the visible region, typically between 500-550 nm. researchgate.net This transition is formally forbidden by symmetry, which accounts for its low molar absorptivity (ε). A much stronger π→π* transition is typically observed in the UV region, at higher energies (shorter wavelengths). researchgate.net

Many s-tetrazine derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence typically originates from the n→π* transition, and the emission wavelength is often slightly red-shifted compared to the absorption. The photoluminescent properties, including the fluorescence quantum yield (Φ_f), are highly dependent on the molecular structure and the substituents attached to the tetrazine core. mdpi.com Electron-donating groups can sometimes enhance fluorescence, while heavy atoms or certain functionalities can quench it. The presence of the imidazole ring could potentially modulate the fluorescence of the tetrazine core, and this property could be exploited in the development of fluorescent probes. For example, studies on s-tetrazines conjugated with other heterocyclic rings like 1,3,4-thiadiazole (B1197879) have shown them to be promising fluorescent materials. semanticscholar.org The photophysical properties are often characterized by determining the absorption and emission maxima and the Stokes shift, which is the difference in energy between these maxima.

Table 4: Expected Photophysical Properties of this compound

PropertyExpected RangeTransition TypeNotes
Absorption λ_max (Vis)520 - 560 nmn→πResponsible for the characteristic color
Absorption λ_max (UV)250 - 300 nmπ→πHigh molar absorptivity
Emission λ_max540 - 600 nmFluorescenceDependent on solvent and substitution
Stokes Shift20 - 50 nm-Energy loss between absorption and emission

Theoretical and Computational Chemistry of 3 1h Imidazol 2 Yl 1,2,4,5 Tetrazine

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine are fundamental to understanding its chemical behavior. Computational techniques allow for a detailed examination of its ground state properties and molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties

For a related compound, N-((1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, DFT calculations have been used to determine optimized bond lengths and angles. For instance, in the benzimidazole moiety of this molecule, the C1-N2 and C3-N2 bond lengths were calculated to be 1.3751 Å and 1.3897 Å, respectively. researchgate.net Such calculations for this compound would reveal the precise bond lengths and angles of both the imidazole (B134444) and tetrazine rings, as well as the torsional angle between them, indicating the degree of planarity of the molecule. This structural information is crucial for understanding its stability and reactivity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a DFT B3LYP/6-311++G(d,p) calculation for the optimized geometry of this compound.

Interactive Data Table: Hypothetical Optimized Geometric Parameters

ParameterValue (Å/°)
Imidazole C=N bond length1.32
Imidazole C-N bond length1.38
Tetrazine N=N bond length1.30
Tetrazine C-N bond length1.34
Inter-ring C-C bond length1.47
Imidazole C-N-C bond angle108.5
Tetrazine N-C-N bond angle126.0
Dihedral Angle (Im-Tz)15.0

Note: The values in this table are illustrative and based on typical values for similar heterocyclic systems. They are not the result of a specific calculation for this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. irjweb.com

The HOMO-LUMO gap can be calculated using DFT methods. For a related imidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting a high kinetic stability and lower reactivity. irjweb.com For this compound, the electron-withdrawing nature of the tetrazine ring is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to simple imidazole derivatives. This smaller gap would imply a higher reactivity, particularly in reactions where the tetrazine acts as an electron acceptor.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-2.5
HOMO-LUMO Gap 4.7

Note: These values are hypothetical and serve to illustrate the output of a DFT calculation.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, calculating activation energies, and mapping reaction pathways.

Transition State Analysis for IEDDA Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a hallmark of tetrazine chemistry. In this reaction, the electron-poor tetrazine (diene) reacts with an electron-rich dienophile. nih.gov Computational studies can model this cycloaddition reaction to identify the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For IEDDA reactions of tetrazines, the transition state typically shows the formation of two new sigma bonds between the diene and dienophile. The analysis of the transition state can reveal whether the reaction is synchronous (both bonds form simultaneously) or asynchronous (one bond forms before the other). The fast kinetics of IEDDA reactions are attributed to a low energy gap between the HOMO of the dienophile and the LUMO of the diene. nih.gov

Activation Energy Calculations and Reaction Pathway Mapping

By calculating the energies of the reactants, transition state, and products, the activation energy for the IEDDA reaction can be determined. A lower activation energy corresponds to a faster reaction rate. Computational studies have shown that the substituents on the tetrazine ring have a significant impact on the activation energy. Electron-withdrawing groups on the tetrazine lower the energy of the LUMO, which generally leads to a smaller HOMO-LUMO gap with the dienophile and a lower activation energy for the IEDDA reaction. nih.gov

Reaction pathway mapping involves tracing the energy of the system as it progresses from reactants to products through the transition state. This provides a detailed picture of the reaction mechanism. For the IEDDA reaction of a tetrazine, the reaction pathway would show the initial [4+2] cycloaddition to form an unstable bicyclic intermediate, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) to form the final dihydropyridazine (B8628806) product.

Computational Simulation of Nucleophilic Substitution Mechanisms

The tetrazine ring, being electron-deficient, is susceptible to nucleophilic attack. Computational simulations using DFT can be employed to study the mechanism of nucleophilic substitution reactions on this compound. Such studies can model the approach of a nucleophile to the tetrazine ring and map out the potential energy surface of the reaction. semanticscholar.org

These simulations can help to identify the most likely sites of nucleophilic attack on the tetrazine ring. The mechanism of nucleophilic aromatic substitution (SNAAr) typically involves the formation of a Meisenheimer complex, which is a high-energy intermediate. Computational analysis can determine the structure and stability of this intermediate and the transition states leading to and from it. This provides a detailed understanding of the reaction pathway and the factors that influence the reaction rate and regioselectivity. semanticscholar.org

Aromaticity and Stability Assessments

The stability and chemical behavior of this compound are intrinsically linked to the aromatic nature of its constituent heterocyclic rings. Aromatic compounds exhibit enhanced stability due to the cyclic delocalization of π-electrons. libretexts.orglumenlearning.com Computational methods provide powerful tools to quantify this characteristic.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at the center of a ring or at a point just above it. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests antiaromaticity. github.ionih.gov

For this compound, NICS calculations would be performed for the geometric center of both the 1,2,4,5-tetrazine (B1199680) ring and the imidazole ring. While the 1,2,4,5-tetrazine ring is known to be aromatic mdpi.com, specific NICS values for the title compound have not been reported in the surveyed literature. Such calculations would provide quantitative insight into the degree of aromaticity in each ring and how they influence each other electronically.

Energetic Criteria for Aromatic Character Evaluation

The enhanced stability of aromatic compounds can be quantified through energetic criteria, such as resonance energy. According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where n is a non-negative integer. libretexts.orglumenlearning.com Both the 1,2,4,5-tetrazine and imidazole rings in the title compound satisfy these criteria, predicting aromatic character and a significant stabilization energy.

Computational methods can determine this stabilization by comparing the energy of the actual molecule with a hypothetical, non-conjugated analogue. nih.gov A quantitative value for the aromatic stabilization energy specific to this compound would require dedicated computational studies, which are not available in the public literature.

Theoretical Prediction of Thermal Stability

The thermal stability of an energetic material is a critical parameter for its safe handling and application. Computationally, this can be predicted by calculating the bond dissociation energy (BDE) for the weakest bond in the molecule, which often represents the initial step in thermal decomposition. A higher BDE for the trigger linkage suggests greater thermal stability. For nitrogen-rich compounds like tetrazines, the initial decomposition step is often the cleavage of the ring. researchgate.net

A detailed theoretical study on this compound would involve mapping its potential energy surface to identify the lowest energy pathway for decomposition. However, specific calculations predicting the thermal stability or decomposition temperature for this compound are not currently available.

Computational Studies on Energetic Properties

As a nitrogen-rich heterocycle, this compound is a candidate for classification as a high-energy density material (HEDM). mdpi.com Computational chemistry is instrumental in predicting the energetic properties of such novel compounds before their synthesis, saving significant time and resources.

Enthalpy of Formation Calculations

The enthalpy of formation (HOF) is a fundamental thermochemical property that indicates the energy stored within a molecule. libretexts.org For HEDMs, a high positive HOF is desirable as it contributes to the energy released upon detonation. researchgate.net The HOF of novel compounds can be accurately calculated using quantum chemical methods, such as density functional theory (DFT), often employing isodesmic reactions to ensure precision. researchgate.netresearchgate.net

These calculations provide a theoretical basis for assessing the energetic potential of a compound. While DFT has been successfully used to estimate the HOFs for various tetrazine derivatives researchgate.net, the specific solid-phase or gas-phase enthalpy of formation for this compound has not been reported in the surveyed scientific literature.

Prediction of Detonation Parameters

Key performance indicators for an explosive are its detonation velocity (D) and detonation pressure (P). These parameters can be reliably predicted using empirical thermochemical codes, such as EXPLO5 matec-conferences.org, which often utilize the Kamlet-Jacobs equations. mdpi.com These predictions require the calculated enthalpy of formation and the predicted density of the material as inputs. researchgate.net

Given the absence of a reported enthalpy of formation and predicted crystal density for this compound, a theoretical prediction of its detonation parameters is not possible at this time. Such a study would be a necessary step in evaluating its potential as an energetic material. researchgate.net

Advanced Applications in Materials Science and Chemical Biology

High Energy Density Materials (HEDMs) Research

The quest for new high energy density materials (HEDMs) that offer superior performance and enhanced safety profiles is a continuous effort in materials science. Nitrogen-rich heterocycles, such as 1,2,4,5-tetrazine (B1199680) and its derivatives, are a focal point of this research due to their high heats of formation, substantial densities, and often, remarkable thermal stability and insensitivity to stimuli like friction and impact. mdpi.comresearchgate.net

Design Principles for Nitrogen-Rich Compounds Incorporating Imidazolyl-Tetrazine

The design of HEDMs based on the imidazolyl-tetrazine framework is guided by several key principles aimed at optimizing their energetic properties. A primary strategy involves maximizing nitrogen content, as this directly contributes to a higher heat of formation and the generation of a large volume of nitrogen gas upon decomposition, a key characteristic of energetic materials. nih.govnih.gov The 1,2,4,5-tetrazine ring itself is an excellent building block, being a six-membered aromatic ring containing four nitrogen atoms. mdpi.com

Further design principles focus on:

Introduction of Energetic Groups: The performance of tetrazine-based compounds can be significantly enhanced by introducing specific "energetophore" substituents. Groups such as nitro (-NO2), nitramino (-NHNO2), and azido (B1232118) (-N3) are known to increase the heat of formation and detonation performance. nih.govnih.gov For instance, calculations have shown that substituting a -NO2 or -NF2 group is highly effective in boosting detonation velocity and pressure. nih.gov Conversely, groups like -NH2 or -OH may have the opposite effect. nih.gov

Increasing Density: Higher density is a critical factor for HEDMs as it correlates with improved detonation velocity and pressure. frontiersin.org Molecular design strategies, such as creating fused-ring structures by combining the tetrazine ring with other nitrogen-rich heterocycles like triazoles or tetrazoles, can lead to more compact molecular packing and thus higher crystal densities. nih.govrsc.org

Enhancing Thermal Stability: For practical applications, thermal stability is paramount. The intrinsic stability of the aromatic tetrazine and imidazole (B134444) rings provides a solid foundation. Stability can be further tuned through substituent effects. Studies have indicated that substituting groups like -N3, -NH2, or -CN can enhance the thermal stability of the 1,2,4,5-tetrazine ring. nih.gov The formation of energetic salts is another approach to improve both performance and stability. researchgate.netfrontiersin.org

Exploration as Components for Energetic Formulations (e.g., propellants, pyrotechnics)

Derivatives of 1,2,4,5-tetrazine are actively explored for their potential use in various energetic formulations, including propellants, explosives, and pyrotechnics. mdpi.comnih.gov Their high nitrogen content makes them candidates for "green" energetic materials, as their decomposition products are predominantly environmentally benign dinitrogen gas. researchgate.net

In propellants, a high burning rate is often desired, and tetrazine derivatives have been studied for this purpose. researchgate.net For pyrotechnics, certain tetrazine-based salts have been considered as environmentally friendly, perchlorate-free components. researchgate.net The high enthalpy of formation of many tetrazine compounds contributes significantly to their potential as powerful explosives. researchgate.net For example, the fusion of tetrazine with a triazole ring has been shown to produce compounds with detonation velocities and pressures comparable to widely used explosives like RDX (cyclotrimethylenetrinitramine). nih.gov

Tuning of Energetic Characteristics through Structural Modification

The energetic properties of imidazolyl-tetrazine derivatives can be precisely tuned through systematic structural modifications. The choice and position of substituents on both the tetrazine and imidazole rings allow for fine control over density, heat of formation, detonation performance, and sensitivity.

Asymmetrical substitution on the tetrazine ring is a recognized strategy to develop HEDMs with a good balance of energy and stability. frontiersin.orgnih.gov For instance, introducing a hydrazinyl group can create a site for forming various energetic salts (nitrates, perchlorates), each with distinct properties. nih.gov Computational studies, often employing density functional theory (DFT), play a crucial role in predicting the effects of different functional groups on the energetic performance and stability of novel tetrazine-based compounds, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

The table below summarizes the calculated energetic properties of various substituted tetrazine derivatives, illustrating the impact of structural modifications.

Compound/Derivative Detonation Velocity (D, km/s) Detonation Pressure (P, GPa) Reference
3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz)8.1Not Specified frontiersin.org
HTATz·N2H4 (Hydrazine salt)8.5Not Specified frontiersin.org
Hydrazinium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one8.23223.6 nih.gov
nih.govnih.govharvard.edutriazolo[4,3-b] nih.govnih.govharvard.eduescholarship.orgtetrazine Derivative (Compound 5)9.40837.8 rsc.org
Azo-linked nih.govnih.govharvard.edutriazolo[4,3-b] nih.govnih.govharvard.eduescholarship.orgtetrazine (Compound 10)9.20034.8 rsc.org
Tetrazine-Triazole Conjugate (A7)Comparable to RDXComparable to RDX nih.gov

This table presents data from various sources and is intended for comparative purposes. The specific molecular structures can be found in the cited references.

Role in Bioorthogonal Ligation and Chemical Biology Tools

Beyond materials science, the 1,2,4,5-tetrazine core is a cornerstone of bioorthogonal chemistry. rsc.org The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481), TCO) or alkyne is one of the fastest and most selective bioorthogonal reactions known. escholarship.orgnih.gov This reaction proceeds rapidly under physiological conditions without the need for a catalyst, producing only nitrogen gas as a byproduct. escholarship.org This unique reactivity has enabled the development of powerful tools for chemical biology.

Development of Bioorthogonal Probes and Labels

The imidazolyl-tetrazine scaffold can be incorporated into a variety of probes and labels for biological applications. nih.govrsc.org By attaching a reporter molecule—such as a fluorophore, an affinity tag, or a radiolabel chelator—to the tetrazine core, scientists can create tools to specifically tag and study biomolecules in their native environment. nih.govresearchgate.net

A key feature of many tetrazine-based probes is their "turn-on" or fluorogenic capability. nih.govnih.gov In their unreacted state, the tetrazine moiety often quenches the fluorescence of the attached dye. biorxiv.org Upon IEDDA reaction with a target dienophile, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence intensity is observed. harvard.edunih.gov This mechanism provides a high signal-to-noise ratio, as it minimizes background fluorescence from unreacted probes, enabling no-wash imaging experiments. nih.gov Researchers have developed a wide array of these probes, spanning the visible to near-infrared spectrum, by conjugating different tetrazine derivatives with various dyes. biorxiv.orgrsc.org

Integration into Hydrogel Chemistry for Advanced Materials

The integration of tetrazine moieties into polymer chains has become a significant strategy for the development of advanced hydrogel materials. Hydrogels, with their high water content and tunable physical properties, are widely used in biomedical applications such as tissue engineering and drug delivery. rsc.orgresearchgate.net The 1,2,4,5-tetrazine ring is particularly valuable in this context due to its participation in highly efficient and bioorthogonal "click chemistry" reactions. researchgate.net

The most prominent of these is the inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as norbornene or trans-cyclooctene. nih.govmdpi.com This reaction is characterized by its rapid kinetics, high specificity, and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for forming hydrogels in the presence of sensitive biological components like living cells. researchgate.netmdpi.com For instance, poly(ethylene glycol) (PEG) functionalized with tetrazine can be cross-linked with peptides modified with norbornene to form cell-degradable hydrogels for 3D cell culture. researchgate.net

While specific studies on hydrogels incorporating 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine are not extensively documented, the fundamental chemistry of the tetrazine ring suggests its suitability for such applications. The imidazole substituent could introduce additional functionalities, such as pH-responsiveness or metal-coordination sites within the hydrogel network, further expanding its potential for creating "smart" biomaterials that respond to specific environmental cues. rsc.org The presence of the imidazole group could also influence the hydrogel's mechanical properties and degradation profile.

Recent research has also explored other chemistries for tetrazine-based hydrogel formation, such as the ultrafast selenol-dichlorotetrazine nucleophilic aromatic substitution (SNAr), which allows for the creation of multifunctional hydrogels with on-demand degradation and light-triggered antibacterial properties. acs.org The versatility of tetrazine chemistry continues to drive innovation in the design of sophisticated hydrogel systems for advanced material applications.

Supramolecular Chemistry and Ligand Design

The unique electronic properties of the 1,2,4,5-tetrazine ring, combined with the coordinating ability of the imidazole group, make this compound a highly promising candidate for supramolecular chemistry and the design of multifunctional ligands.

Coordination Chemistry with Metal Centers for Multifunctional Ligands

The 1,2,4,5-tetrazine core is an electron-deficient aromatic system, a property that governs its coordination chemistry. It possesses a low-lying π* orbital, which allows it to act as a π-acceptor ligand and to stabilize low oxidation states of metal centers. Furthermore, the nitrogen atoms of the tetrazine ring can directly coordinate to metal ions, often acting as a bridging ligand between two or more metal centers. This bridging capability is crucial for constructing polynuclear complexes and coordination polymers. A key feature of tetrazine ligands is their ability to be easily reduced to form stable radical anions, which can mediate strong magnetic coupling between metal centers.

The imidazole group is a classic N-donor ligand in coordination chemistry, capable of binding to a wide range of metal ions. The combination of the imidazole and tetrazine moieties in a single molecule, this compound, creates a bidentate chelating ligand. This chelation would likely involve one of the adjacent nitrogen atoms of the tetrazine ring (N1 or N5) and the N3 atom of the imidazole ring, forming a stable five-membered ring with a coordinated metal center. This bifunctional nature allows the ligand to bridge metal centers, leading to the formation of discrete supramolecular structures or extended coordination polymers with potentially interesting magnetic and electronic properties.

Exploration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of these components allows for the tuning of pore size, shape, and functionality for applications in gas storage, separation, and catalysis. Both tetrazine- and imidazole-based ligands have been successfully employed as building blocks for MOFs.

Tetrazine-containing linkers, such as 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, have been used to construct MOFs that can undergo post-synthetic modification via the IEDDA click reaction. This allows for the introduction of new functional groups within the pores of the framework after its initial synthesis. The inherent porosity and electron-deficient nature of the tetrazine ring can also be exploited for applications in small molecule adsorption and sensing.

Similarly, ligands incorporating imidazole groups are widely used in MOF synthesis due to their strong and directional coordination to metal centers. A ligand such as this compound, which combines both functionalities, is an excellent candidate for constructing novel MOFs. It could act as a multitopic linker, with the imidazole and tetrazine nitrogens coordinating to different metal centers to build robust 3D frameworks. The resulting MOFs would possess the characteristic features of both tetrazine (redox activity, potential for post-synthetic modification) and imidazole (strong metal binding, potential catalytic sites), leading to multifunctional materials.

Investigation of Anion-π Interactions in Complex Architectures

A key feature of the 1,2,4,5-tetrazine ring is its pronounced electron-deficient character, which gives it a large, positive quadrupole moment. This property makes the tetrazine ring an effective π-acidic surface capable of engaging in strong, non-covalent interactions with anions, known as anion-π interactions. These interactions are pivotal for the formation and stabilization of complex supramolecular architectures, both in solution and in the solid state.

The stability of anion-π complexes with tetrazine-based ligands has been demonstrated for a variety of anions, including halides, nitrate, and perchlorate. The interaction is primarily electrostatic in nature, though polarization effects also contribute. In the context of this compound, the tetrazine ring would be expected to readily participate in anion-π bonding.

The presence of the imidazole substituent could further modulate this behavior. For example, protonation of the imidazole ring would introduce a positive charge, which could cooperate with the anion-π interaction to bind anions more strongly through electrostatic attraction. This dual-binding motif could be exploited in the design of highly selective anion receptors and sensors. The interplay between metal coordination, hydrogen bonding from the imidazole N-H, and anion-π interactions could lead to the assembly of intricate and functional supramolecular structures.

Catalytic Applications in Organic Synthesis

The electronic properties of substituted tetrazines also make them suitable for applications in catalysis, particularly in the realm of photocatalysis.

Photocatalysis by Substituted Tetrazines

Visible-light photocatalysis has emerged as a powerful tool in green chemistry, enabling organic transformations under mild conditions. The strong electron-deficient nature of the s-tetrazine ring makes its derivatives promising candidates for metal-free organic photocatalysts. Substituted tetrazines exhibit absorption in the visible region of the spectrum and possess reversible one-electron reduction behavior.

Upon absorption of visible light, the tetrazine molecule is promoted to an excited state, which is a stronger oxidant than the ground state. This excited state can accept an electron from a suitable donor molecule, initiating a catalytic cycle. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) has been successfully employed as a photocatalyst for the aerobic oxidative cyclization of aldehydes with o-phenylenediamines or o-aminothiophenols to produce benzimidazoles and benzothiazoles, respectively, in high yields.

While the photocatalytic properties of this compound have not been specifically reported, its structural features suggest potential in this area. The combination of the electron-accepting tetrazine core with the imidazole moiety could influence the photophysical and electrochemical properties of the molecule. The imidazole group could participate in the catalytic cycle, for instance, by acting as a proton shuttle or by coordinating to a substrate or intermediate. Further research into the photocatalytic activity of imidazolyl-substituted tetrazines could open new avenues for metal-free, visible-light-driven organic synthesis.

Metal-Free Catalytic Systems for Heterocycle Synthesis

While this compound is not typically employed as a catalyst itself, its parent scaffold, 1,2,4,5-tetrazine, is a cornerstone of advanced, metal-free strategies for synthesizing complex heterocyclic systems. The primary mechanism through which these compounds facilitate heterocycle synthesis is the inverse electron demand Diels-Alder (IEDDA) reaction. This powerful click chemistry reaction involves the [4+2] cycloaddition of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (such as an alkene, alkyne, or enamine). The reaction is notable for being extremely fast, highly selective, and proceeding without the need for any metal catalyst, making it a green and bioorthogonal method for forming new carbon-nitrogen and carbon-carbon bonds.

The process typically involves three stages: an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen (N₂), and subsequent aromatization to yield a new, stable heterocyclic product, such as a 1,2-diazine or 1,2,4-triazine.

Influence of the Imidazole Substituent on Reactivity

The reactivity of the 1,2,4,5-tetrazine core in IEDDA reactions is profoundly influenced by the electronic properties of its substituents at the 3- and 6-positions. The rate of reaction increases as the electron-withdrawing capability of the substituents increases. nih.gov This is because electron-withdrawing groups (EWGs) lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which strengthens the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and reduces the activation energy of the reaction. acs.org

The 3-(1H-Imidazol-2-yl) group is a heteroaromatic substituent. Similar to other nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine, the imidazol-2-yl group is expected to act as an electron-withdrawing substituent. researchgate.net This property should render the this compound ring more electron-deficient, thereby enhancing its reactivity in IEDDA reactions for the synthesis of new heterocyclic frameworks.

However, a trade-off often exists between reactivity and stability. Tetrazines bearing strong EWGs, while highly reactive, can also be more susceptible to degradation, particularly in aqueous environments. researchgate.net The specific balance of reactivity and stability for this compound would determine its optimal applications in different synthetic contexts.

Research Findings and Reactivity Comparison

Quantum mechanical studies and experimental data have consistently shown that the reactivity of substituted tetrazines correlates with the electron-withdrawing strength of the substituents. acs.org Electron-withdrawing groups not only lower the LUMO energy but also destabilize the ground state of the tetrazine, which leads to a smaller distortion energy required to reach the reaction's transition state. acs.org

The table below presents a comparative overview of second-order rate constants for the IEDDA reaction between various 3,6-disubstituted-1,2,4,5-tetrazines and a strained dienophile, trans-cyclooctene (TCO), which is commonly used in bioorthogonal chemistry applications. This data illustrates the significant impact of substituents on reaction kinetics.

Tetrazine Substituent (R)Character (Electronically)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
-CH₃ (in 3,6-dimethyl-1,2,4,5-tetrazine)Donating3.3 x 10² researchgate.net
-Ph (in 3,6-diphenyl-1,2,4,5-tetrazine)Neutral/Weakly Withdrawing2.4 x 10³ researchgate.net
-H (in 3-phenyl-1,2,4,5-tetrazine)N/A (Mono-substituted)1.4 x 10⁴ researchgate.net
-2-pyridyl (in 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)Withdrawing6.6 x 10³ researchgate.net
-COOCH₃ (in Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)Strongly Withdrawing9.1 x 10² sigmaaldrich.com

Note: The rate constants can vary based on reaction conditions (e.g., solvent, temperature). The data provided is for comparative purposes.

Based on these established principles, this compound is positioned as a highly promising reactant for the metal-free synthesis of novel heterocyclic structures. Its imidazole moiety is anticipated to activate the tetrazine core for rapid IEDDA cycloadditions, enabling the construction of complex molecules under mild, catalyst-free conditions suitable for applications in both materials science and chemical biology.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Pathways for Complex Derivatives

Future synthetic efforts will likely focus on creating more complex and functionally diverse derivatives of imidazolyl-tetrazines. While established methods like the Pinner synthesis and reactions involving imidoyl chlorides provide access to the basic tetrazine core, there is a growing need for more efficient and modular pathways to access asymmetrically substituted and polyfunctionalized analogues. mdpi.com

One promising direction is the development of one-pot or stepwise methods that allow for precise control over the introduction of different substituents onto the tetrazine ring. researchgate.net Research into the synthesis of novel fused heterocyclic systems, such as researchgate.netrsc.orgnih.govtriazolo[1,5-b] researchgate.netrsc.orgnih.govnih.govtetrazines, demonstrates the potential for creating structurally complex and potentially more stable derivatives. nih.gov The synthesis of such compounds often involves the initial preparation of a substituted 1,2,4,5-tetrazine (B1199680) followed by an oxidative cyclization reaction. nih.gov Challenges remain in improving reaction yields, which can be low and accompanied by byproducts, necessitating advanced purification techniques. nih.gov

Future work could explore solid-phase synthesis techniques, which would enable the rapid generation of libraries of imidazolyl-tetrazine derivatives for screening purposes. Furthermore, developing synthetic routes that are more tolerant of a wider range of functional groups will be crucial for integrating these moieties into complex biological molecules or materials.

Advanced Mechanistic Elucidation of Reactivity with High-Throughput Screening

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry, but a deeper, quantitative understanding of the reactivity of specific derivatives like 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is essential for optimizing its applications. nih.gov High-throughput screening (HTS) methodologies are emerging as powerful tools to rapidly assess the reactivity and stability of large libraries of tetrazine compounds under various conditions. nih.govnih.gov

For instance, HTS pipelines have been successfully used to screen for mediators of superoxide homeostasis using tetrazine-tethered probes, showcasing the potential of this approach in functional discoveries. nih.govnih.gov Future research will likely involve screening extensive libraries of imidazolyl-tetrazine derivatives against a panel of dienophiles to build comprehensive structure-activity relationship (SAR) models. nih.gov These studies will help identify the key structural features that govern reaction kinetics and stability, which are often inversely correlated. researchgate.net

Key parameters that influence the in vivo performance of tetrazines in bioorthogonal reactions include not only the IEDDA reactivity but also lipophilicity. nih.gov Systematic screening has revealed that high rate constants (>50,000 M⁻¹s⁻¹) and low logD₇.₄ values (below -3) are strong indicators for successful pretargeting applications. nih.gov

ParameterIndication for High In Vivo Ligation PerformanceSource
Second-Order Rate Constant (k₂) > 50,000 M⁻¹s⁻¹ nih.gov
Lipophilicity (clogD₇.₄) < -3 nih.gov

Advanced screening platforms will be instrumental in fine-tuning the balance between rapid reactivity and physiological stability, a critical aspect for applications in living systems. researchgate.net

Exploration of New Chemical Biology Applications and Probe Design

The imidazolyl-tetrazine scaffold is a promising platform for developing novel probes for chemical biology, particularly for bioorthogonal imaging and sensing. rsc.org The inherent fluorescence-quenching ability of the tetrazine ring makes it an excellent component for "turn-on" fluorescent probes, where fluorescence is activated upon reaction with a specific dienophile. nih.gov

Future research will focus on designing and synthesizing novel fluorogenic probes with tailored properties. rsc.org This includes modulating the fluorophore, optimizing spacers, and directly integrating the tetrazine moiety into the fluorophore's π-conjugated system to expand the spectral range from visible to near-infrared (NIR). rsc.org Such advancements are critical for applications in complex biological environments, including live-cell imaging and super-resolution microscopy. rsc.org

One innovative application is the development of tetrazine-tethered probes for detecting specific reactive oxygen species (ROS) like superoxide with high specificity. nih.govnih.gov These probes utilize the tetrazine as a superoxide-responsive trigger, which can be modularly attached to various fluorophores to tune sensitivity and emission color. nih.govnih.gov This strategy enables multiplexed imaging of cellular superoxide levels with organelle-level resolution. nih.gov

Probe Design StrategyObjectiveKey Advantage
Fluorogenic Probes Fluorescence activation upon reactionHigh signal-to-noise ratio for imaging nih.gov
Modular Tethering to Fluorophores Tune sensitivity and emission colorEnables multiplexed and organelle-resolved imaging nih.gov
Integration into π-conjugated system Expand spectral range to NIRDeeper tissue penetration for in vivo imaging rsc.org

The development of metal-based tetrazine complexes, such as Platinum(II) tetrazine complexes, opens another frontier. These complexes can participate in live-cell IEDDA reactions, which can be monitored using techniques like fluorescence lifetime imaging microscopy (FLIM), removing the need for traditional off/on fluorogenic probes. nih.gov

Integration into Advanced Materials for Sensing and Functional Devices

The unique electronic and reactive properties of imidazolyl-tetrazines make them attractive building blocks for advanced functional materials. researchgate.net Their electron-deficient nature and ability to participate in rapid, selective reactions are properties that can be exploited in the development of sensors, responsive polymers, and electroactive materials. researchgate.net

A key area of future research is the incorporation of imidazolyl-tetrazine units into polymer backbones or as pendants. This could lead to materials that change their properties (e.g., color, fluorescence, conductivity) upon reaction with a specific analyte, forming the basis for highly sensitive chemical sensors. The imidazole (B134444) moiety itself can be functionalized to create potentiometric sensors, for example, an imidazolium-based ionophore was used to detect cationic surfactants. mdpi.com

Furthermore, the integration of imidazolyl-tetrazines into conductive polymers or metal-organic frameworks (MOFs) could yield new electroactive materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The predictable reactivity of the tetrazine can be used for post-synthetic modification of these materials, allowing for the fine-tuning of their electronic properties.

Computational Design of Novel Imidazolyl-Tetrazine Architectures with Tailored Properties

Computational chemistry and in silico design are set to play a pivotal role in accelerating the discovery of novel imidazolyl-tetrazine architectures with specific, pre-determined properties. rsc.org Quantum-chemical methods can be used to predict the structure, stability, and energetic performance of new molecules before their synthesis is attempted. researchgate.net

A significant advancement is the development of automated computational screening tools to assess the reactivity of large virtual libraries of tetrazines in IEDDA reactions. chemrxiv.org By calculating reaction energy barriers for thousands of potential structures, these tools can rapidly identify candidates with desired kinetics, saving considerable time and experimental resources. chemrxiv.org This approach has been used to generate large datasets that can, in turn, be used to train machine learning models for even faster reactivity predictions. chemrxiv.org

Computational approaches like 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies can be employed to design novel molecules with specific biological activities. mdpi.com For instance, these methods have been used to design novel imidazole derivatives as selective enzyme inhibitors. nih.gov By combining pharmacophore mapping, molecular docking, and molecular dynamics simulations, researchers can design imidazolyl-tetrazine structures with optimized binding affinities for specific biological targets. mdpi.com This integrated computational-synthetic approach will be crucial for developing the next generation of highly tailored imidazolyl-tetrazine compounds for applications ranging from medicine to materials science.

Q & A

Q. How do computational models reconcile divergent cycloaddition regioselectivity in tetrazine isomers?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that 1,2,4,5-tetrazines favor [4+2] cycloaddition at C4/N1 due to lower LUMO energy, whereas 1,2,3,5-isomers react at C4/N5. Transition state simulations (e.g., NCI analysis) validate experimental regioselectivity .

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